Y-33075 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor
Y-33075 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor
For Immediate Release
[City, State] – [Date] – Y-33075 dihydrochloride, a highly selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is a promising molecule in therapeutic research. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Selective ROCK Inhibition
Y-33075 dihydrochloride exerts its biological effects primarily through the potent and selective inhibition of ROCK.[1][2][3][4][5] It is a derivative of Y-27632 but demonstrates significantly greater potency.[2][4] The core of its action lies in its ability to interfere with the RhoA/ROCK signaling pathway, a critical regulator of cellular contraction, motility, proliferation, and apoptosis.
The RhoA GTPase, upon activation, stimulates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity. Concurrently, ROCK directly phosphorylates MLC.[6][7] Both actions lead to an increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin-myosin stress fibers and subsequently enhances cellular contraction.[1][6][7]
Y-33075 intervenes by directly inhibiting the kinase activity of ROCK. This prevents the phosphorylation of both MYPT1 and MLC, leading to a decrease in p-MLC levels and a reduction in actomyosin-driven cellular contraction.[1]
Quantitative Analysis of Y-33075 Potency and Selectivity
Y-33075 exhibits high potency against ROCK, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for ROCK over other kinases is a key characteristic, minimizing off-target effects.
| Target Kinase | Y-33075 IC50 | Y-27632 IC50 | Fold Difference (Y-27632 / Y-33075) | Reference |
| ROCK | 3.6 nM | - | - | [1][2][4][5][8] |
| ROCK2 | 3.6 nM | - | - | [8] |
| Protein Kinase C (PKC) | 0.42 µM (420 nM) | 9.0 µM | 21.4 | [2][5][8] |
| Calcium/calmodulin-dependent protein kinase II (CaMKII) | 0.81 µM (810 nM) | 26 µM | 32.1 | [2][5][8] |
Table 1: Comparative IC50 values of Y-33075 and Y-27632 against various kinases.
The data clearly indicates that Y-33075 is substantially more potent than Y-27632 in inhibiting not only ROCK but also PKC and CaMKII. However, the selectivity for ROCK remains significant, with IC50 values for PKC and CaMKII being 117-fold and 225-fold higher than for ROCK, respectively.[2][5]
Downstream Cellular Effects and Experimental Evidence
The inhibitory action of Y-33075 on the ROCK pathway translates into several observable cellular effects, which have been quantified in various experimental models.
Inhibition of Cellular Contraction
In studies using human (TWNT-4) and murine (FVB/NJ) hepatic stellate cells (HSCs), Y-33075 demonstrated a dose-dependent reduction in cell contraction.
| Cell Line | Y-33075 Concentration | Effect on Contraction | Y-27632 Concentration for Similar Effect | Reference |
| TWNT-4 (human HSC) | 100 nM - 10 µM | Significant inhibition | 1 µM - 10 µM | [6][9] |
| FVB/NJ (murine HSC) | 1 µM - 10 µM | Significant inhibition | 1 µM and above | [6] |
Table 2: Effect of Y-33075 on Hepatic Stellate Cell Contraction.
Notably, Y-33075 was found to be at least 10-fold more potent than Y-27632 in inhibiting the contraction of TWNT-4 cells.[6][9][10] This effect is directly linked to the reduction in p-MLC levels, which was observed at Y-33075 concentrations as low as 10 nM.[6][9]
Effects on Cell Proliferation and Migration
Y-33075 has also been shown to influence cell proliferation and migration. In HSCs, it significantly decreased proliferation at concentrations of 100 nM and above.[9] Interestingly, while it decreased contraction, it unexpectedly increased the migration of primary mouse HSCs.[6][10]
| Cell Line | Y-33075 Concentration | Effect on Proliferation | Reference |
| TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Significant decrease | [9] |
| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | Reduced proliferation | [9] |
Table 3: Effect of Y-33075 on Hepatic Stellate Cell Proliferation.
Neuroprotection and Axonal Regeneration
Beyond its effects on cell contraction and proliferation, Y-33075 has demonstrated significant neuroprotective properties. In a model of optic nerve damage in cats, Y-33075 (10 and 100 µM) promoted axonal regeneration.[8] Furthermore, in an ex-vivo retinal explant model, 50 µM Y-33075 significantly increased the survival of retinal ganglion cells (RGCs) and reduced microglial inflammatory responses.[11] It was found to be more effective than other ROCK inhibitors like Y-27632 and H-1152 in this regard.[11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism and experimental approaches, the following diagrams have been generated using Graphviz.
Y-33075 Mechanism of Action Signaling Pathway.
General Experimental Workflow for Y-33075 Studies.
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies employed in the cited studies to investigate the effects of Y-33075.
Cell Culture and Treatment
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Cell Lines: Immortalized human hepatic stellate cells (TWNT-4) and primary murine hepatic stellate cells (from FVB/NJ mice) are commonly used.[6][7][10][12] For neuroprotection studies, retinal ganglion cells (RGCs) are cultured.[2][5][11]
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Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum (FCS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
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Treatment: Y-33075 dihydrochloride is dissolved in a suitable solvent (e.g., PBS or DMSO) to create a stock solution.[6][8] This stock is then diluted in the cell culture medium to achieve the desired final concentrations (ranging from 10 nM to 100 µM) for treating the cells.[6][7][12] Incubation times typically range from 1 to 24 hours.[1][6][7][12]
Contraction Assay (Collagen Gel)
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Preparation: A solution of collagen, culture medium, and cells is prepared and dispensed into culture plates.
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Polymerization: The collagen gels are allowed to polymerize at 37°C.
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Treatment: The gels are detached from the well sides, and the medium is replaced with fresh medium containing different concentrations of Y-33075 or a vehicle control.
-
Measurement: The area of the collagen gel is measured at various time points (e.g., 24 hours) to quantify the degree of contraction.[6][10][12]
Western Blotting
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Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MLC, total MLC, α-SMA, GAPDH).
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Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[6][10]
Proliferation Assay (BrdU)
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Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with Y-33075 for a specified duration.
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BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, is added to the wells and incorporated into the DNA of proliferating cells.
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Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric signal.
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Quantification: The absorbance is measured using a microplate reader, with the intensity of the signal being proportional to the amount of cell proliferation.[9][10]
Conclusion
Y-33075 dihydrochloride is a powerful research tool and a potential therapeutic agent due to its highly potent and selective inhibition of ROCK. Its mechanism of action, centered on the disruption of the RhoA/ROCK signaling pathway, leads to a significant reduction in cellular contraction and has profound effects on cell proliferation, migration, and survival. The quantitative data and experimental evidence presented in this guide underscore its superior potency compared to other ROCK inhibitors like Y-27632 and highlight its potential in various research areas, including liver fibrosis and neurodegenerative diseases. Further investigation into the multifaceted effects of Y-33075 is warranted to fully elucidate its therapeutic promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
